Ask1-IN-3

ASK1 inhibition Kinase selectivity Polypharmacology

Standard ASK1-selective inhibitors like Selonsertib fail to reproduce cell-cycle arrest or strong apoptosis. Ask1-IN-3 (YD57, compound 14l) delivers both. - ASK1 IC50: 33.8 ± 12.6 nM; inhibits CDK/cyclin kinases at 90-400 nM (<20-fold selectivity) - Superior to Selonsertib in HepG2: PARP cleavage, G1 arrest (flow cytometry), growth IC50 424 nM - 2-pyridinyl urea chemotype; >140-fold selective vs ASK2/TAK1 - Suitable for NASH, HCC, and chemical biology polypharmacology panels

Molecular Formula C18H18N8O2
Molecular Weight 378.4 g/mol
Cat. No. B15607487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsk1-IN-3
Molecular FormulaC18H18N8O2
Molecular Weight378.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18N8O2/c1-12(10-27)25-11-19-23-17(25)14-6-4-7-15(20-14)21-18(28)22-16-9-13-5-2-3-8-26(13)24-16/h2-9,11-12,27H,10H2,1H3,(H2,20,21,22,24,28)/t12-/m1/s1
InChIKeyGSYUZRLLPWNNAL-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ask1-IN-3: Selective ASK1 Inhibitor with Polypharmacology


Ask1-IN-3, also designated as YD57 or compound 14l, is a synthetic small-molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1/MAP3K5) [1]. It belongs to the 2-pyridinyl urea chemotype and inhibits ASK1 kinase activity with an IC₅₀ of 33.8 ± 12.6 nM in biochemical assays [1]. Beyond potent ASK1 engagement, Ask1-IN-3 exhibits a unique secondary pharmacology profile characterized by significant inhibition of several cell-cycle-regulating kinases (IC₅₀ 90–400 nM), a property that drives its differentiated cellular phenotype compared to more selective ASK1 inhibitors such as Selonsertib (GS-4997) [1].

Target Engagement

ASK1 kinase inhibition with reported multi-kinase profile

Polypharmacology

Co-inhibition of cell-cycle-regulating kinases enables distinct cellular readouts

Cellular Phenotype

Dual ASK1/cell-cycle modulation supports apoptosis and G1 arrest studies

Ask1-IN-3 Irreplaceability in Cellular Studies


Substituting Ask1-IN-3 with another in-class ASK1 inhibitor risks losing the compound's defining cellular phenotype. While many ASK1 inhibitors achieve potent target engagement, Ask1-IN-3's deliberate polypharmacology—inhibiting cell-cycle kinases at <20-fold selectivity relative to ASK1—generates stronger apoptosis induction, more potent G1 arrest, and lower cell-growth IC₅₀ values than the clinical-stage, highly selective ASK1 inhibitor Selonsertib (GS-4997) in HepG2 cells [1]. A generic substitution with a purely ASK1-selective chemotype would therefore fail to reproduce these downstream cellular outcomes, compromising experimental reproducibility in applications where cell-cycle modulation and cytotoxicity are integral readouts [1].

Selective ASK1 inhibitors (e.g., Selonsertib) may lack cell-cycle kinase co-inhibition, altering cellular phenotype readouts.

The polypharmacology profile may not transfer across different ASK1 chemotypes or tool compounds.

Reported apoptosis and G1 arrest responses may not be reproduced with monoselective ASK1 inhibitors.

Ask1-IN-3 vs. Selonsertib: Head-to-Head Evidence


Kinome Selectivity vs. Selonsertib

Ask1-IN-3 (14l) inhibits recombinant ASK1 kinase with an IC₅₀ of 33.8 ± 12.6 nM, comparable to the clinical ASK1 inhibitor Selonsertib (GS-4997) in the same in-house assay [1]. However, the selectivity window differs dramatically: Ask1-IN-3 inhibits MAP3K family members ASK2 and TAK1 with >140-fold selectivity, while simultaneously inhibiting multiple cell-cycle-regulating kinases at IC₅₀ values of 90–400 nM (<20-fold selectivity) [1]. This contrasts with Selonsertib, which is optimized for high kinome selectivity and lacks significant cell-cycle kinase polypharmacology [1]. The dual ASK1/cell-cycle kinase profile is the mechanistic basis for Ask1-IN-3's superior cellular activity [1].

Kinome Selectivity Window
Head-to-head
Ask1-IN-3: ASK1 IC₅₀ 33.8 nM; cell-cycle kinase IC₅₀ 90–400 nM
Selonsertib: comparable ASK1 potency; high selectivity without cell-cycle kinase inhibition
Supports multi-kinase profiling context; polypharmacology may drive distinct cellular outcomes
Comparator selectivity differs markedly
ASK1 inhibition Kinase selectivity Polypharmacology

Apoptosis Induction vs. Selonsertib in HepG2

In a direct head-to-head Western blot comparison in HepG2 cells, Ask1-IN-3 (YD57) induced more pronounced, dose-dependent PARP cleavage—a hallmark of apoptosis—than Selonsertib (GS-4997) across a concentration range of 10–50 μM after 48 h treatment [1]. The differential was qualitative and concentration-dependent, demonstrating that Ask1-IN-3's multi-target profile translates into stronger apoptotic signaling [1].

Apoptosis (PARP Cleavage)
Head-to-head
Dose-dependent PARP cleavage increase at 10–50 μM; qualitatively stronger than Selonsertib
Supports apoptosis pathway-response context; reported stronger cleavage signal
HepG2; 48 h treatment
Apoptosis HepG2 Cancer cell biology

G1 Cell-Cycle Arrest vs. Selonsertib

Flow cytometry analysis of HepG2 cells treated for 24 h with Ask1-IN-3 (YD57) or Selonsertib (GS-4997) at 0.5–16 μM revealed that Ask1-IN-3 induced a more pronounced accumulation of cells in the G1 phase, indicating stronger G1 arrest activity [1]. The effect was concentration-dependent and exceeded that of Selonsertib at equivalent concentrations, consistent with Ask1-IN-3's concurrent inhibition of cell-cycle-regulating kinases [1].

G1 Cell-Cycle Arrest
Head-to-head
More pronounced G1 accumulation at 0.5–16 μM; concentration-dependent
Supports cell-cycle arrest endpoint review; dual ASK1/cell-cycle inhibition context
HepG2; 24 h; flow cytometry
Cell cycle arrest G1 phase Flow cytometry

Cell Growth Inhibition vs. Selonsertib

In a 4-day cell growth inhibition assay, Ask1-IN-3 (14l) displayed a lower IC₅₀ value for HepG2 cell growth suppression than Selonsertib (GS-4997) [1]. Vendor-curated data from the original publication report Ask1-IN-3's HepG2 cytotoxicity IC₅₀ as 424 nM [2]. While the exact IC₅₀ for Selonsertib in this assay is not extracted in the vendor record, the published study explicitly states that Ask1-IN-3 achieved a 'lower IC₅₀ value of cell growth inhibition than that of GS4997' [1], confirming its superior antiproliferative potency.

HepG2 Growth Inhibition
Head-to-head
Ask1-IN-3 IC₅₀ = 424 nM (4-day assay); lower than Selonsertib (reported)
Supports cytotoxicity endpoint review; reported antiproliferative difference
HepG2; 4-day incubation
Cytotoxicity Cell proliferation Anticancer activity

Ask1-IN-3 Application Scenarios


HCC: Dual ASK1 and Cell-Cycle Inhibition

Ask1-IN-3 is the appropriate selection for in vitro studies in HepG2 or other liver cancer cell lines where the experimental objective is to simultaneously inhibit ASK1-driven stress signaling and cell-cycle progression. Its demonstrated superiority over Selonsertib in apoptosis induction (PARP cleavage), G1 arrest (flow cytometry), and growth inhibition (IC₅₀ 424 nM) makes it a fit-for-purpose tool compound for dissecting ASK1's role in HCC cell survival and for profiling downstream p38/JNK pathway modulation in the context of cell-cycle interference [1][2].

NASH & Fibrosis: Apoptosis-Proliferation Crosstalk

Non-alcoholic steatohepatitis (NASH) research frequently employs ASK1 inhibitors to attenuate hepatocyte apoptosis and fibrosis. Ask1-IN-3's multi-target profile offers a unique pharmacological probe to investigate the interplay between ASK1-mediated stress signaling and cell-cycle regulation in hepatic stellate cells and hepatocytes. Its stronger apoptotic and anti-proliferative effects, directly compared to Selonsertib in HepG2 cells, position it as a research compound for mechanism-of-action studies where ASK1 inhibition alone may be insufficient to fully suppress the fibroproliferative phenotype [1].

Kinase Profiling Reference Standard

Ask1-IN-3 serves as a valuable reference compound for kinase selectivity panels and chemical biology studies that require a well-characterized example of an ASK1 inhibitor with defined polypharmacology. Its selectivity profile—>140-fold window against ASK2/TAK1 and <20-fold window against cell-cycle kinases (90–400 nM)—is quantitatively documented, making it suitable as a positive control for profiling assays aimed at distinguishing purely ASK1-selective chemotypes from those with broader kinome engagement [1].

Oncology Efficacy Comparison vs. Selonsertib

For cancer research groups that have previously used or considered Selonsertib as an ASK1 inhibitor, Ask1-IN-3 provides a structurally distinct 2-pyridinyl urea chemotype with a quantitatively superior cellular efficacy profile in HepG2 cells. Head-to-head comparisons are already established in the primary literature for apoptosis, cell-cycle arrest, and growth inhibition endpoints, reducing the need for de novo benchmarking experiments [1].

Application
Selection Property
Validation Focus
Liver cancer cell signaling studies
Dual ASK1/cell-cycle kinase profile
Apoptosis and G1 arrest endpoint review
Hepatic stress and fibrosis model studies
ASK1 pathway and cell-cycle co-modulation
Hepatocyte apoptosis and stellate cell proliferation endpoints
Kinase selectivity panel reference
Defined multi-kinase inhibition profile
ASK1/ASK2/TAK1 selectivity window review
Cell-based comparator studies
Reported cellular phenotype vs. Selonsertib
Apoptosis, cell-cycle and growth inhibition endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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